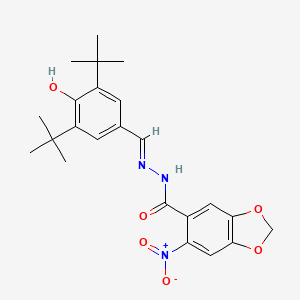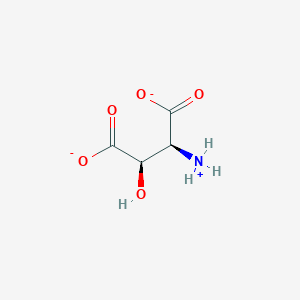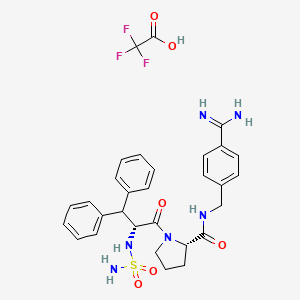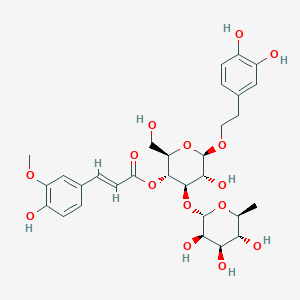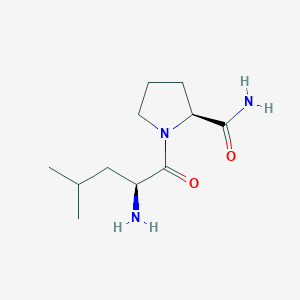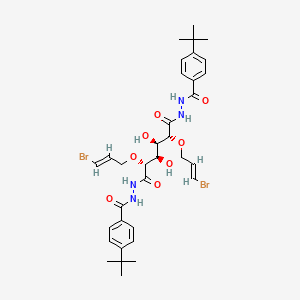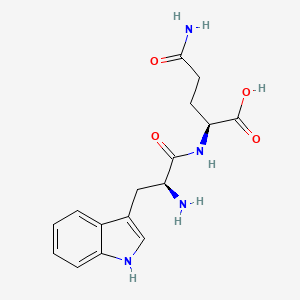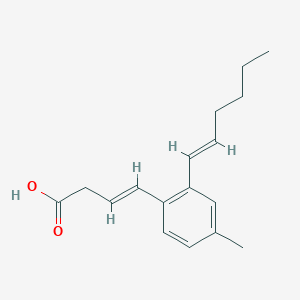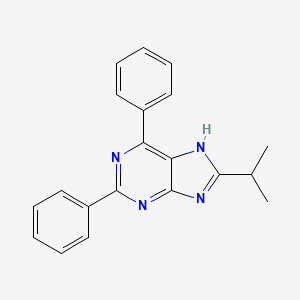![molecular formula C23H14BrN3 B10850187 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B10850187.png)
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety fused with a phenanthroimidazole structure, which is further substituted with a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the phenanthroimidazole moiety and the bromine substituent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation . The compound’s fluorescence properties are due to its ability to coordinate with metal ions, enhancing its emission intensity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole: Shares the indole moiety but lacks the phenanthroimidazole structure.
Indole-3-carbaldehyde: Contains the indole nucleus but differs in the functional groups attached.
Indole-2-carboxylate derivatives: Similar indole structure with different substituents.
Uniqueness
2-(5-Bromo-1h-indol-3-yl)-1h-phenanthro[9,10-d]imidazole is unique due to its fused heterocyclic structure, which imparts distinct chemical and physical properties. Its combination of indole and phenanthroimidazole moieties makes it a versatile compound with diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C23H14BrN3 |
|---|---|
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
2-(5-bromo-1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H14BrN3/c24-13-9-10-20-18(11-13)19(12-25-20)23-26-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22(21)27-23/h1-12,25H,(H,26,27) |
InChI-Schlüssel |
XFVVNPCUAYGFFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=C5C=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


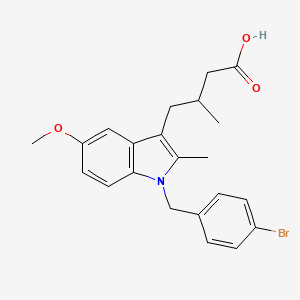
![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)
